
N'-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, as well as a phenoxyacetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-chloro-7-methylquinoline, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is further reacted with 2,3-dichlorophenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-((2-Chloroquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide
- N’-((7-Methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide
- N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(phenoxy)acetohydrazide
Uniqueness
N’-((2-Chloro-7-methylquinolin-3-yl)methylene)-2-(2,3-dichlorophenoxy)acetohydrazide stands out due to the specific combination of substituents on the quinoline ring and the phenoxyacetohydrazide moiety
Propriétés
Numéro CAS |
477731-26-3 |
|---|---|
Formule moléculaire |
C19H14Cl3N3O2 |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-2-(2,3-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C19H14Cl3N3O2/c1-11-5-6-12-8-13(19(22)24-15(12)7-11)9-23-25-17(26)10-27-16-4-2-3-14(20)18(16)21/h2-9H,10H2,1H3,(H,25,26)/b23-9+ |
Clé InChI |
KCEWPVZQKDUKAR-NUGSKGIGSA-N |
SMILES isomérique |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl)Cl |
SMILES canonique |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate](/img/structure/B12045642.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12045645.png)
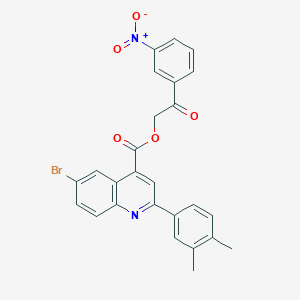
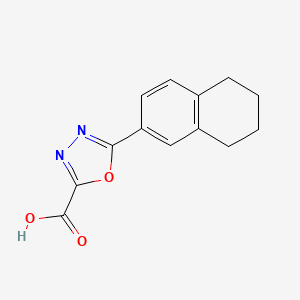
![3-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12045679.png)
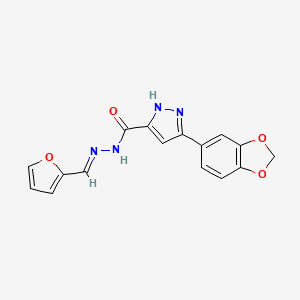
![[(3S,3aR,4R,8aR)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B12045704.png)

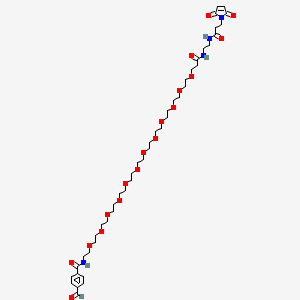
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12045736.png)

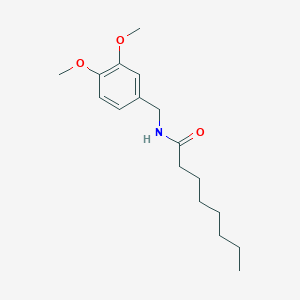
![(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045740.png)

